An In-depth Technical Guide to 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the chemical structure, physicochemical properties, and a proposed synthetic route for this molecule, based on established chemical principles. Furthermore, a complete guide to its characterization using modern analytical techniques is provided, along with a discussion of its potential biological activities and applications, extrapolated from existing knowledge of related thiatriazole and aminophenol derivatives. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and evaluation of novel heterocyclic compounds for therapeutic development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the thiatriazole and aminophenol scaffolds have garnered significant attention due to their diverse pharmacological profiles. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol integrates these two important pharmacophores, suggesting a potential for unique biological activities. Thiatriazole derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, antifungal, and anticancer activities.[1][2] Similarly, aminophenol derivatives are key intermediates in the synthesis of many drugs and also possess intrinsic biological activities.[3] This guide aims to provide a detailed technical framework for the synthesis, purification, and characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, thereby facilitating further research into its potential as a lead compound in drug discovery programs.
Chemical Structure and Properties
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is a small molecule with the molecular formula C₇H₆N₄OS.[4] Its structure consists of a phenol ring substituted with an amino group, which in turn is linked to the 5-position of a 1,2,3,4-thiatriazole ring.
Systematic IUPAC Name: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol[4]
Key Identifiers:
The chemical structure and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₄OS | [4] |
| Molecular Weight | 194.22 g/mol | [4] |
| XLogP3 | 1.8 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 2 | [5] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1[label="H"]; N1 [label="N"]; H2[label="H"]; C7 [label="C"]; N2 [label="N"]; N3 [label="N"]; N4 [label="N"]; S1 [label="S"];
// Define positions for atoms C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; O1 [pos="-1.2,-2.1!"]; H1[pos="-1.8,-1.7!"]; N1 [pos="-1.2,0.7!"]; H2[pos="-1.8,0.3!"]; C7 [pos="-2.4,1.4!"]; N2 [pos="-3.6,0.7!"]; N3 [pos="-4.2,-0.3!"]; N4 [pos="-3.3,-1.2!"]; S1 [pos="-1.9,-0.5!"];
// Define bonds C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1; C6 -- O1; O1 -- H1; C1 -- N1; N1 -- H2; N1 -- C7; C7 -- N2 [style=double]; N2 -- N3; N3 -- N4; N4 -- S1; S1 -- C7; }
Caption: 2D Chemical Structure of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.
Proposed Synthesis
Synthesis of the Thiosemicarbazide Precursor
The first step is the synthesis of the key intermediate, 4-(4-hydroxyphenyl)thiosemicarbazide. This can be achieved by reacting 4-aminophenol with ammonium thiocyanate in the presence of a strong acid, such as hydrochloric acid.
Caption: Workflow for the synthesis of the thiosemicarbazide precursor.
Diazotization and Cyclization to form 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
The second and final step is the diazotization of the thiosemicarbazide intermediate followed by intramolecular cyclization to yield the target compound. This reaction is typically carried out at low temperatures using sodium nitrite and a strong acid.[6][7]
Caption: Workflow for the diazotization and cyclization to the final product.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-hydroxyphenyl)thiosemicarbazide
-
To a solution of 4-aminophenol (1 eq.) in ethanol, add concentrated hydrochloric acid (1.1 eq.) dropwise with stirring.
-
Add a solution of ammonium thiocyanate (1.2 eq.) in water to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-hydroxyphenyl)thiosemicarbazide.
Step 2: Synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
-
Suspend 4-(4-hydroxyphenyl)thiosemicarbazide (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the suspension, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Collect the resulting precipitate by vacuum filtration, wash with copious amounts of cold water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[5][8][9][10]
-
Dry the purified crystals under vacuum to obtain 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.
Analytical Characterization
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, the amine proton, and the hydroxyl proton. The aromatic protons should appear as a set of doublets, characteristic of a para-substituted benzene ring. The amine and hydroxyl protons will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.[11]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbons of the phenol ring and the thiatriazole ring.[11]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:
-
A broad O-H stretching band for the phenolic hydroxyl group.
-
An N-H stretching band for the secondary amine.
-
Aromatic C-H stretching bands.
-
C=C stretching bands for the aromatic ring.
-
C-N and C-S stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation of the thiatriazole ring is a key diagnostic feature.[3][12][13][14][15]
Potential Biological Activities and Applications
While specific biological data for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is not yet published, the presence of the thiatriazole and aminophenol moieties suggests several potential areas of pharmacological interest.
-
Antimicrobial and Antifungal Activity: Thiatriazole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal properties.[1][2] The synthesized compound could be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Many heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated potent anticancer activity. The 1,3,4-thiadiazole scaffold, an isomer of the core in the title compound, has been extensively studied for its antiproliferative effects.[16]
-
Enzyme Inhibition: The structural features of this molecule may allow it to interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.
Safety and Handling
As a novel chemical entity, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Specific Hazards of Reagents:
-
Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes, and keep away from combustible materials.[17][18][19][20][21]
-
Hydrochloric Acid: A corrosive strong acid. Causes severe skin burns and eye damage. Handle with extreme care.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, purification, and characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. The proposed synthetic route is based on well-established chemical transformations and is expected to be a reliable method for obtaining this novel compound. The detailed characterization plan will ensure the confirmation of its structure and purity. The potential biological activities discussed herein provide a rationale for further investigation of this molecule as a potential lead compound in drug discovery. This guide is intended to empower researchers to explore the chemistry and therapeutic potential of this interesting heterocyclic compound.
References
- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007).
- PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information.
- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
- The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.).
- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024).
- RSC Education. (n.d.). Purifying by recrystallisation.
- ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...).
- American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
- New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.
- PubMed Central. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sci-Hub. (n.d.). ChemInform Abstract: Mass Spectra of Some 1,3,4‐Thiadiazole Derivatives.
- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- PubMed Central. (n.d.). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules.
- ResearchGate. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry.
- CUNY. (n.d.). Purification by Recrystallization.
- Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
- ResearchGate. (2022). Novel triazole derivatives possessing imidazole: Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis)
- ResearchGate. (2005). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. Letters in Organic Chemistry.
- BenchChem. (2025).
- ResearchGate. (2025).
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Chemical and Pharmaceutical Sciences.
- PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite.
- PubMed Central. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
- National Institutes of Health. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules.
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Arkivoc.
- Chemtrade Logistics. (2025). Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade.
- ResearchGate. (2025). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Journal of the Indian Chemical Society.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- CUNY Baruch College. (n.d.).
- YouTube. (2013). Diazotization.
- Material Safety Data Sheet. (n.d.).
- RSC Publishing. (n.d.). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. New Journal of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Diazotisation [organic-chemistry.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 12. Sci-Hub. ChemInform Abstract: Mass Spectra of Some 1,3,4‐Thiadiazole Derivatives. / ChemInform, 1994 [sci-hub.sg]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. chemtradelogistics.com [chemtradelogistics.com]
- 21. shepherd.edu [shepherd.edu]
